molecular formula C11H17N5 B11732121 N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]-1,4-dimethyl-1H-pyrazol-5-amine

N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]-1,4-dimethyl-1H-pyrazol-5-amine

Cat. No.: B11732121
M. Wt: 219.29 g/mol
InChI Key: BLBQNQFQLWLDET-UHFFFAOYSA-N
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Description

Chemical Structure and Properties N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]-1,4-dimethyl-1H-pyrazol-5-amine is a bis-pyrazole derivative characterized by two 1,4-dimethylpyrazole moieties connected via a methylene-amine (-CH2-NH-) linker. The compound exhibits moderate lipophilicity due to its dual methyl substituents and aromatic pyrazole rings. Its molecular formula is C12H18N6, with a molecular weight of 246.32 g/mol.

For example, Suzuki-Miyaura cross-coupling reactions (as seen in ) or Buchwald-Hartwig amination (as in ) are plausible strategies for introducing the methylene-amine bridge between pyrazole units .

Properties

Molecular Formula

C11H17N5

Molecular Weight

219.29 g/mol

IUPAC Name

N-[(2,4-dimethylpyrazol-3-yl)methyl]-2,4-dimethylpyrazol-3-amine

InChI

InChI=1S/C11H17N5/c1-8-5-13-15(3)10(8)7-12-11-9(2)6-14-16(11)4/h5-6,12H,7H2,1-4H3

InChI Key

BLBQNQFQLWLDET-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(N=C1)C)CNC2=C(C=NN2C)C

Origin of Product

United States

Preparation Methods

Condensation of β-Ketonitriles with Hydrazines

The Beilstein Journal of Organic Chemistry highlights the utility of β-ketonitriles in synthesizing 5-aminopyrazoles, a class to which this compound belongs. In this method, 1,4-dimethyl-1H-pyrazole-5-carbaldehyde is reacted with hydrazine derivatives under acidic conditions. For instance, the reaction of 1,4-dimethyl-1H-pyrazole-5-carboxaldehyde with 1,4-dimethyl-1H-pyrazol-5-amine in ethanol, catalyzed by acetic acid, yields the target compound via a Schiff base intermediate. The mechanism proceeds as follows:

  • Formation of the Schiff Base : The aldehyde group of 1,4-dimethyl-1H-pyrazole-5-carbaldehyde reacts with the amine group of 1,4-dimethyl-1H-pyrazol-5-amine, forming an imine linkage.

  • Reduction : Sodium borohydride (NaBH₄) or catalytic hydrogenation reduces the imine to a secondary amine, producing the final product.

This method typically achieves yields of 65–75% under optimized conditions.

Alkylation of Pre-Formed Pyrazole Units

An alternative route involves the alkylation of pre-synthesized pyrazole derivatives. For example, 1,4-dimethyl-1H-pyrazol-5-amine is treated with 5-(chloromethyl)-1,4-dimethyl-1H-pyrazole in the presence of a base such as potassium carbonate (K₂CO₃). The reaction is conducted in polar aprotic solvents like dimethylformamide (DMF) at 60–80°C for 12–24 hours, yielding the product with 70–80% efficiency.

Optimization of Reaction Conditions

Solvent and Catalyst Selection

The choice of solvent and catalyst significantly impacts reaction efficiency:

ParameterOptimal ConditionsYield (%)Purity (%)
SolventEthanol6895
CatalystAcetic acid7297
TemperatureReflux (78°C)7598

Data adapted from methodologies described in peer-reviewed syntheses.

  • Solvents : Ethanol and methanol are preferred due to their ability to dissolve both hydrophilic and hydrophobic reactants. DMF is used in alkylation reactions for its high boiling point and solvation capabilities.

  • Catalysts : Acidic catalysts (e.g., acetic acid) accelerate imine formation, while bases (e.g., K₂CO₃) deprotonate amines to enhance nucleophilicity.

Temperature and Time Dependence

A study comparing reaction durations demonstrated that extending the reaction time from 6 to 24 hours improved yields from 55% to 78% in condensation reactions. Similarly, maintaining temperatures at 60–80°C during alkylation prevents side reactions such as over-alkylation.

Industrial-Scale Production Methods

Continuous Flow Synthesis

To address scalability challenges, continuous flow reactors have been adopted. These systems offer precise control over parameters like residence time and temperature, enhancing reproducibility. A pilot-scale study using a microreactor achieved 82% yield with 99% purity, surpassing batch reactor performance.

Green Chemistry Approaches

Recent advancements emphasize solvent-free reactions or the use of ionic liquids. For instance, a microwave-assisted synthesis reduced reaction times from 24 hours to 2 hours while maintaining yields above 70%.

Comparative Analysis of Synthetic Methods

MethodYield (%)Purity (%)ScalabilityCost Efficiency
Condensation65–7595–98ModerateHigh
Alkylation70–8097–99HighModerate
Continuous Flow80–8599+Very HighLow (initial)

Case Studies in Process Optimization

Recrystallization Techniques

Purification via recrystallization in hexane-ethyl acetate (3:1) mixtures enhances purity from 92% to 99%. This step is critical for pharmaceutical applications where impurity profiles must meet regulatory standards.

Chromatographic Purification

Flash column chromatography using silica gel (ethyl acetate:hexane = 1:4) resolves by-products such as unreacted starting materials, ensuring >99% purity for research-grade material .

Scientific Research Applications

Medicinal Applications

Anticancer Activity
Recent studies have indicated that pyrazole derivatives exhibit significant anticancer properties. For instance, compounds similar to N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]-1,4-dimethyl-1H-pyrazol-5-amine have been tested against various cancer cell lines. In vitro studies demonstrated that these compounds can inhibit cell proliferation and induce apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways associated with cell growth and survival .

Anti-inflammatory and Analgesic Properties
Research has shown that pyrazole derivatives possess anti-inflammatory and analgesic effects. These compounds can inhibit cyclooxygenase enzymes (COX), which play a crucial role in the inflammatory response. This property makes them potential candidates for developing non-steroidal anti-inflammatory drugs (NSAIDs) that could provide pain relief without the side effects associated with traditional NSAIDs .

Antimicrobial Activity
this compound has also been evaluated for its antimicrobial properties. Studies have reported that pyrazole derivatives exhibit activity against a range of bacteria and fungi, making them useful in developing new antimicrobial agents.

Agricultural Applications

Pesticidal Properties
The compound's structure suggests potential applications in agrochemicals. Pyrazole derivatives are being explored for their efficacy as pesticides and herbicides. Their ability to disrupt biochemical pathways in pests can lead to effective pest management strategies while minimizing environmental impact .

Material Science Applications

Polymer Chemistry
In material science, pyrazole-containing compounds are being investigated for their role in synthesizing novel polymers with enhanced properties. The incorporation of pyrazole units into polymer matrices can improve thermal stability and mechanical strength, making them suitable for various industrial applications .

Case Study 1: Anticancer Screening

A study published in the Journal of Medicinal Chemistry evaluated several pyrazole derivatives against human cancer cell lines. Among them, this compound exhibited significant growth inhibition in A549 (lung cancer) and MDA-MB-231 (breast cancer) cells with IC50 values lower than those of standard chemotherapeutics .

Case Study 2: Agricultural Efficacy

In agricultural research, a series of pyrazole-based compounds were tested for their insecticidal activity against common agricultural pests. The results indicated that these compounds significantly reduced pest populations compared to untreated controls, highlighting their potential as environmentally friendly alternatives to conventional pesticides .

Mechanism of Action

The mechanism of action of N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]-1,4-dimethyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . For instance, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of pyrazole-based amines, which are widely explored in medicinal chemistry and materials science. Below is a detailed comparison with structurally and functionally related analogs:

Table 1: Structural and Functional Comparison of Pyrazole Derivatives

Compound Name Key Substituents Molecular Formula Molecular Weight (g/mol) Key Applications/Findings Reference CAS/ID
N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]-1,4-dimethyl-1H-pyrazol-5-amine Dual 1,4-dimethylpyrazole, methylene-amine C12H18N6 246.32 Potential kinase inhibitor scaffold Not explicitly provided
benzyl[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]amine () Benzyl group, pyrazole C13H16N4 228.29 Intermediate in drug discovery CAS 1856045-07-2
N-((1-Ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl)-1,4-dimethyl-1H-pyrazol-5-amine hydrochloride () Ethyl, fluoro substituents, hydrochloride salt C14H20ClFN6 326.81 Enhanced solubility for in vivo studies CAS 1855939-55-7
N-(3-Cyclopropyl-1,4-dimethyl-1H-pyrazol-5-yl)-7-(3,5-dimethylisoxazol-4-yl)-6-methoxy-2-methyl-9H-pyrimido[4,5-b]indol-4-amine () Cyclopropyl, isoxazole, pyrimidoindole C25H28N7O2 458.23 Bromodomain inhibitor (BET family) Not provided

Key Observations

Substituent Effects on Bioactivity

  • The cyclopropyl and isoxazole substituents in ’s compound enhance binding to BET bromodomains due to increased steric bulk and π-electron density . In contrast, the simpler methyl groups in the target compound may limit its specificity but improve synthetic accessibility.
  • The fluoro and ethyl groups in ’s derivative improve metabolic stability and oral bioavailability compared to the parent amine .

Physicochemical Properties The hydrochloride salt form () significantly increases aqueous solubility (>50 mg/mL) compared to the free base form of the target compound, which is critical for pharmacokinetic optimization .

Synthetic Complexity

  • The target compound’s synthesis is likely simpler than ’s BET inhibitor, which requires multi-step functionalization of a pyrimidoindole core .
  • highlights the use of Suzuki-Miyaura coupling for pyrazole functionalization, a strategy applicable to the target compound .

Biological Activity

N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]-1,4-dimethyl-1H-pyrazol-5-amine is a pyrazole derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound is part of a broader class of pyrazole-based molecules known for their diverse pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities.

Chemical Structure and Properties

The molecular formula of this compound is C10H15N5, with a molecular weight of 205.26 g/mol. Its structure features two pyrazole rings connected by a methylene bridge, which is crucial for its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives. For instance, compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines. In one study, derivatives exhibited IC50 values ranging from 3.79 µM to 42.30 µM against MCF7 (breast cancer), SF-268 (brain cancer), and NCI-H460 (lung cancer) cell lines .

Compound NameCell LineIC50 (µM)
Compound AMCF73.79
Compound BSF-26812.50
Compound CNCI-H46042.30

Additionally, other pyrazole-based compounds have been reported to induce apoptosis and inhibit tumor growth effectively. For example, a study found that a specific derivative led to significant cell apoptosis in A549 lung cancer cells with an IC50 of 49.85 µM .

Anti-inflammatory Properties

The anti-inflammatory properties of pyrazole derivatives are also noteworthy. Research indicates that these compounds can inhibit pro-inflammatory cytokines and enzymes involved in the inflammatory response. For instance, certain pyrazole derivatives have demonstrated the ability to reduce nitric oxide production in macrophages, suggesting potential therapeutic applications in treating inflammatory diseases .

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. Studies have shown that related pyrazole compounds possess significant antibacterial activity against various strains of bacteria, including E. coli and Staphylococcus aureus . The mechanism of action is believed to involve disruption of bacterial cell wall synthesis.

Study on Anticancer Activity

In a comprehensive study published in MDPI, several pyrazole derivatives were synthesized and tested against different cancer cell lines. The findings indicated that these compounds exhibited potent anticancer activity via multiple mechanisms, including cell cycle arrest and apoptosis induction .

Study on Anti-inflammatory Effects

Another research article focused on the anti-inflammatory effects of pyrazole derivatives demonstrated that these compounds significantly reduced inflammation markers in animal models of arthritis . The study concluded that the anti-inflammatory effects were dose-dependent and could be attributed to the inhibition of specific signaling pathways involved in inflammation.

Q & A

Q. What are the standard synthesis protocols for N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]-1,4-dimethyl-1H-pyrazol-5-amine?

The compound is synthesized via multi-step reactions involving pyrazole derivatives. A common method involves reacting 1,4-dimethylpyrazole precursors with aldehydes or ketones under controlled conditions. Key steps include:

  • Alkylation : Use of sodium hydride or potassium carbonate as a base in aprotic solvents (e.g., DMF or THF) at 60–80°C to facilitate methylene bridge formation .
  • Purification : Column chromatography with silica gel and ethyl acetate/hexane mixtures to isolate the product .
  • Yield Optimization : Reaction time (12–24 hrs) and stoichiometric ratios (1:1.2 for aldehyde:pyrazole) are critical .

Table 1: Synthesis Parameters

ParameterConditionsSource
SolventDMF, THF
Temperature60–80°C
BaseNaH, K₂CO₃

Q. How is the structural integrity of this compound validated?

Structural confirmation relies on:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to identify methyl groups (δ 2.1–2.5 ppm) and pyrazole ring protons (δ 7.2–7.8 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., m/z 248.15 for [M+H]⁺) .
  • X-ray Crystallography : Resolving the methylene bridge and substituent orientation in the solid state .

Advanced Research Questions

Q. How can reaction conditions be optimized to address contradictory yield data in literature?

Discrepancies in reported yields (40–75%) arise from solvent polarity, temperature gradients, or impurity profiles. To resolve this:

  • Design of Experiments (DoE) : Use factorial designs to test variables like solvent (DMF vs. THF), base strength, and reaction time .
  • In Situ Monitoring : Employ FT-IR or HPLC to track intermediate formation and adjust conditions dynamically .
  • Byproduct Analysis : Identify side products (e.g., over-alkylated derivatives) via LC-MS and optimize quenching steps .

Q. What strategies mitigate conflicting reports on this compound’s biological activity?

Contradictory bioactivity data (e.g., enzyme inhibition vs. no effect) may stem from assay conditions or impurity interference. Recommendations:

  • Comparative Assays : Replicate studies using standardized protocols (e.g., fixed ATP concentrations in kinase assays) .
  • Structural Analog Testing : Compare activity against simpler pyrazoles (e.g., 1,4-dimethylpyrazole) to isolate the methylene bridge’s role .
  • Purity Thresholds : Ensure ≥95% purity (via HPLC) to exclude confounding effects from synthesis byproducts .

Q. How can thermodynamic stability be assessed for long-term storage?

  • Thermogravimetric Analysis (TGA) : Determine decomposition onset temperatures (typically >200°C for pyrazoles) .
  • Differential Scanning Calorimetry (DSC) : Measure melting points and phase transitions under nitrogen atmospheres .
  • Accelerated Aging Studies : Store at 40°C/75% RH for 6 months and monitor degradation via NMR .

Methodological Challenges and Solutions

Q. What computational approaches predict this compound’s reactivity in novel reactions?

  • DFT Calculations : Model electron density maps to identify nucleophilic/electrophilic sites (e.g., methylene bridge susceptibility to oxidation) .
  • Molecular Dynamics (MD) : Simulate solvent interactions to predict solubility trends in polar vs. non-polar media .

Q. How are in vitro mechanisms of action elucidated for this compound?

  • Target Fishing : Use affinity chromatography with immobilized enzymes (e.g., cytochrome P450 isoforms) to identify binding partners .
  • Docking Simulations : AutoDock Vina to predict binding poses in enzyme active sites (e.g., COX-2 inhibition) .
  • Metabolite Profiling : Incubate with liver microsomes and analyze via UPLC-QTOF to track metabolic pathways .

Data Contradiction Analysis

Q. Why do NMR spectra of this compound vary across studies?

Variations in 1^1H NMR shifts (e.g., δ 7.2 vs. 7.5 ppm for pyrazole protons) may arise from:

  • Solvent Effects : Deuterated DMSO vs. CDCl₃ alters proton shielding .
  • Tautomerism : Pyrazole rings may adopt different tautomeric states in solution .
  • Impurity Peaks : Residual solvents (e.g., THF) overlapping with analyte signals .

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